Notum Carboxylesterase Inhibition: 4-CF₃ vs. 3-CF₃, 4-Cl, and Unsubstituted Phenyl Pyrrolidine-3-carboxylic Acids
In a direct head-to-head biochemical screen of 1-phenylpyrrolidine-3-carboxylic acid analogs against human Notum carboxylesterase at pH 7.4, the racemic 4-CF₃-phenyl derivative (corresponding to compound 25g) exhibited an IC₅₀ of 50 ± 3.8 µM. This is essentially equipotent with the unsubstituted phenyl analog (compound 8, IC₅₀ 48 ± 31 µM) but markedly less potent than the 3-CF₃ regioisomer (compound 25d, IC₅₀ 11 ± 0.6 µM), representing a 4.5-fold difference attributable solely to the position of the trifluoromethyl group [1]. The 4-Cl analog (25b) showed IC₅₀ 19 ± 4.4 µM, 2.6-fold more potent than 4-CF₃, indicating that CF₃ at the para position is not bioisosteric with Cl in this binding pocket. Furthermore, the 3-CF₃,4-Cl disubstituted derivative (25q) achieved IC₅₀ 0.20 ± 0.02 µM, a 250-fold improvement over the 4-CF₃ monosubstituted scaffold, underscoring the steep SAR landscape [1].
| Evidence Dimension | Notum carboxylesterase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 ± 3.8 µM (racemic 4-CF₃-phenyl, compound 25g) |
| Comparator Or Baseline | 3-CF₃ analog (25d): IC₅₀ = 11 ± 0.6 µM; 4-Cl analog (25b): IC₅₀ = 19 ± 4.4 µM; Unsubstituted phenyl (8): IC₅₀ = 48 ± 31 µM; 3-CF₃,4-Cl analog (25q): IC₅₀ = 0.20 ± 0.02 µM |
| Quantified Difference | 4-CF₃ is 4.5-fold less potent than 3-CF₃; 2.6-fold less potent than 4-Cl; equipotent with unsubstituted phenyl; 250-fold less potent than 3-CF₃,4-Cl |
| Conditions | Biochemical assay; human Notum carboxylesterase; pH 7.4; 10-point concentration-response curves up to 100 µM; n = 5–10 independent experiments; mean ± s.d. [1] |
Why This Matters
The 4.5-fold potency difference between 4-CF₃ and 3-CF₃ regioisomers demonstrates that the CF₃ position is a critical determinant of Notum engagement; procurement of the wrong regioisomer directly compromises assay sensitivity and SAR interpretation.
- [1] Mahy, W.; Patel, M.; Steadman, D.; Woodward, H.L.; Atkinson, B.N.; Svensson, F.; Willis, N.J.; Flint, A.; Papatheodorou, D.; Zhao, Y.; Vecchia, L.; Ruza, R.R.; Hillier, J.; Frew, S.; Monaghan, A.; Costa, A.; Bictash, M.; Walter, M.W.; Jones, E.Y.; Fish, P.V. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. J. Med. Chem. 2020, 63, 9464–9483. Table 4, compounds 8, 25b, 25d, 25g, 25q. View Source
